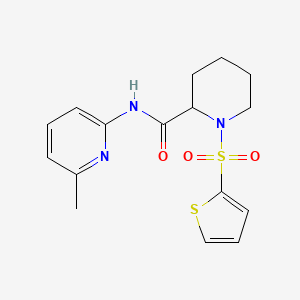

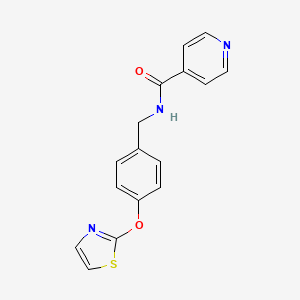

![molecular formula C21H23N5 B2519448 N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 890622-88-5](/img/structure/B2519448.png)

N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a multi-step process starting with the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by reaction with acetic anhydride. Subsequent reactions with various amines and hydrazine hydrate lead to a series of pyrazolo[3,4-d]pyrimidin-4-ones and 5-aminopyrazolo[3,4-d]pyrimidine derivatives. These compounds were then coupled with aromatic aldehydes to yield a series of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, which displayed significant antitumor activity .

Molecular Structure Analysis

The molecular structure of antipyrine-like derivatives, which are structurally related to pyrazolo[3,4-d]pyrimidines, has been characterized using X-ray crystallography. These compounds crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions. Hirshfeld surface analysis and DFT calculations have been employed to understand the intermolecular interactions, revealing that hydrogen bonding and electrostatic energy contributions are significant in the stabilization of these structures .

Chemical Reactions Analysis

The synthesis of pyrido[1,2-a]benzimidazoles from N-aryl-2-aminopyridines involves an intramolecular C-H amination reaction cocatalyzed by copper(II) and iron(III). This reaction proceeds under a dioxygen atmosphere in DMF, suggesting a Cu(III)-catalyzed electrophilic aromatic substitution pathway facilitated by iron(III) . Additionally, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole and 3,5-di-(N,N-dimethylaminomethylene)amino-4-cyanopyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, with an excess of amines resulting in N,N-dimethylformamidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines and related compounds are influenced by their molecular structure. The presence of hydrogen bonds and π-interactions in the crystal structure of antipyrine-like derivatives suggests that these compounds may have solid-state properties conducive to forming stable molecular sheets. The energetics of these interactions, as revealed by DFT calculations, indicate that the compounds have significant binding energies, which could influence their solubility, melting points, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound falls within the scope of research focused on synthesizing new pyridopyrazolopyrimidine derivatives. For instance, a study by El-Essawy details the synthesis of derivatives through cyclocondensation, leading to the formation of tetraheterocyclic systems with potential biological activities. This process involves reactions with POCl3 followed by NaN3, indicating a method for creating diverse chemical structures with potential utility in medicinal chemistry (El-Essawy, 2010).

Biological Applications

Research by Titi et al. synthesizes pyrazole derivatives, including structures similar to the query compound, and investigates their antitumor, antifungal, and antibacterial activities. This highlights the compound's relevance in developing new pharmacophores for biomedical applications (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Deohate and Palaspagar's work on the synthesis of pyrimidine linked pyrazole heterocyclics under microwave irradiation and their evaluation for insecticidal and antibacterial potential reveals the compound's potential applications in agriculture and antimicrobial resistance. This demonstrates its utility beyond medicinal chemistry into areas like crop protection and public health (Deohate & Palaspagar, 2020).

Material Science and Photophysical Properties

Moustafa et al.'s research on the regioselectivity in reactions to synthesize pyrazolo[1,5-a]pyrimidine derivatives underscores the compound's importance in materials science. The photophysical properties of these derivatives make them candidates for applications in optoelectronic devices and other technologies requiring specific light-emitting or absorbing characteristics (Moustafa et al., 2022).

Eigenschaften

IUPAC Name |

N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5/c1-4-8-17-12-18(22-13-16-9-6-5-7-10-16)26-21(24-17)19-14(2)11-15(3)23-20(19)25-26/h5-7,9-12,22H,4,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUFQIHFTYQKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2519383.png)

![[3-(Dimethylamino)phenyl]-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2519385.png)

![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)